2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide
Description
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is an organic compound with a complex structure, featuring a chlorinated phenoxy group, a piperidine ring, and a propanamide moiety
Properties
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12(2)21-9-7-15(8-10-21)20-18(22)14(4)23-17-11-13(3)5-6-16(17)19/h5-6,11-12,14-15H,7-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSSLDLGSOHJRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)NC2CCN(CC2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to obtain 2-chloro-5-methylphenol. This is followed by the reaction with propanoyl chloride to form 2-(2-chloro-5-methylphenoxy)propanoyl chloride.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative. This is achieved by reacting 4-piperidone with isopropylamine to form N-[1-(propan-2-yl)piperidin-4-yl]amine.
Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the piperidine derivative under appropriate conditions, such as using a base like triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for specific receptors.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)propanoic acid: Similar structure but different functional groups.
2-(2-chloro-5-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one: Similar core structure with variations in the piperidine ring.
Uniqueness
2-(2-chloro-5-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
